2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane
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Overview
Description
2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane , also known by its IUPAC name methyl 2-[(3-fluoro-2-methylphenyl)carbamoylamino]benzoate , is a chemical compound with the molecular formula C16H15FN2O3 . It falls within the category of aryl fluorinated compounds and exhibits interesting properties for various applications .
Synthesis Analysis
The synthesis of this compound involves the reaction of a 3-fluoro-2-methylphenylboronic acid with a suitable amine, followed by esterification with methanol. The resulting product is the methyl ester of the corresponding carboxylic acid. Detailed synthetic routes and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane consists of a benzene ring substituted with a fluorine atom and a methyl group. The dioxolane ring is fused to the benzene ring, creating a unique three-dimensional arrangement. The compound’s 2D and 3D structures can be visualized using computational tools .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and amide formation. Its reactivity depends on the functional groups present and the reaction conditions. Researchers have explored its potential as a building block for more complex molecules .
Scientific Research Applications
Polymer Synthesis and Characterization
- 2-Phenyl-1,3-dioxolane derivatives are used in polymer synthesis. For example, [(2-Phenyl-1,3-dioxolane-4-yl)methyl methacrylate has been polymerized and characterized for its thermal degradation properties, revealing insights into polymer stability and degradation mechanisms (Coskun et al., 1998).
Materials for Lithium Batteries
- Direct fluorination of 1,3-dioxolane derivatives has been investigated for their potential as additives in lithium-ion secondary batteries. This research is pivotal for enhancing the performance and longevity of lithium batteries (Kobayashi et al., 2003).
Photochromism and Optical Recording
- Novel photochromic dithienylethenes containing 1,3-dioxolane derivatives demonstrate significant potential in optical recording technologies. These compounds exhibit a change in color upon UV irradiation, making them suitable for near-field recording applications (Yang et al., 2006).
Ion Pair Formation Studies
- 2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane has been shown to be valuable for studying the formation of ion pairs in chemical reactions. This compound helps in understanding the kinetics of chemical processes in different solvents (Ōki et al., 1998).
Tunable Degradability in Polymers
- 1,3-dioxolane derivatives, such as 2-Methylene-4-phenyl-1,3-dioxolane, have been used to create degradable copolymers. These polymers have applications in areas where controlled degradation is essential, and they do not exhibit cytotoxicity (Delplace et al., 2015).
Liquid Crystal Technology
- 1,3-Dioxolane derivatives enhance the dielectric and optical anisotropy of tolane-liquid crystals. They are important in developing liquid crystal displays with improved performance characteristics, such as lower threshold voltage and higher birefringence (Chen et al., 2015).
Future Directions
properties
IUPAC Name |
2-[(3-fluoro-2-methylphenyl)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8-9(3-2-4-10(8)12)7-11-13-5-6-14-11/h2-4,11H,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSVTRKAENTJDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CC2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645884 |
Source
|
Record name | 2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |
CAS RN |
898759-60-9 |
Source
|
Record name | 2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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